molecular formula C23H24N4O2S B11248743 N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11248743
M. Wt: 420.5 g/mol
InChI Key: CKGVKUPORHMRDH-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic, pyrimidine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrimidine ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridin-3-ylmethyl group: This could be achieved through a nucleophilic substitution reaction.

    Attachment of the 4-ethylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Formation of the acetamide group: This could be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides might be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The pathways involved might include inhibition of enzymatic activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide
  • N-(4-Propylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide

Uniqueness

N-(4-Ethylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24N4O2S/c1-2-16-8-10-18(11-9-16)25-21(28)15-30-22-19-6-3-7-20(19)27(23(29)26-22)14-17-5-4-12-24-13-17/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,25,28)

InChI Key

CKGVKUPORHMRDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4

Origin of Product

United States

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